molecular formula C17H21NO B13272887 Benzyl[(4-propoxyphenyl)methyl]amine

Benzyl[(4-propoxyphenyl)methyl]amine

Cat. No.: B13272887
M. Wt: 255.35 g/mol
InChI Key: DZCLENQZULZVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(4-propoxyphenyl)methyl]amine is an organic compound with the molecular formula C17H21NO It is a derivative of benzylamine, where the benzyl group is substituted with a 4-propoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl[(4-propoxyphenyl)methyl]amine can be synthesized through several methods. One common approach involves the reductive amination of 4-propoxybenzaldehyde with benzylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(4-propoxyphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines

    Substitution: N-alkylated amines

Scientific Research Applications

Benzyl[(4-propoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[(4-propoxyphenyl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog without the 4-propoxyphenylmethyl group.

    4-Propoxybenzylamine: Similar structure but lacks the benzyl group.

    N-Benzyl-4-propoxybenzylamine: Contains both benzyl and 4-propoxybenzyl groups.

Uniqueness

Benzyl[(4-propoxyphenyl)methyl]amine is unique due to the presence of both benzyl and 4-propoxyphenylmethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H21NO/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3

InChI Key

DZCLENQZULZVDR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.